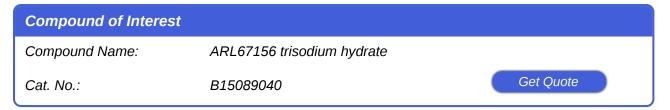


# ARL67156 Trisodium Hydrate: Application Notes and Protocols for Researchers

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

ARL67156 trisodium hydrate, also known as FPL 67156, is a selective and competitive inhibitor of ectonucleotidases, particularly Ecto-NTPDase1 (CD39), NTPDase3, and NPP1. By blocking the hydrolysis of extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP), ARL67156 serves as a critical tool for studying purinergic signaling pathways. Its application allows for the potentiation and prolongation of ATP- and ADP-mediated cellular responses, making it invaluable in research areas such as neurotransmission, inflammation, vascular biology, and oncology. These application notes provide detailed protocols for the use of ARL67156 trisodium hydrate in key experimental settings, along with a summary of its inhibitory activity and a list of reputable suppliers.

## **Purchasing Information**

**ARL67156 trisodium hydrate** is available from several reputable suppliers of research biochemicals. When purchasing, it is crucial to obtain a certificate of analysis to confirm the purity and identity of the compound.

Table 1: ARL67156 Trisodium Hydrate Suppliers



Supplier	Product Name	Purity	
Tocris Bioscience	ARL 67156 trisodium salt	≥98% (HPLC)[1]	
Sigma-Aldrich	ARL 67156 trisodium salt hydrate	≥98% (HPLC)[2]	
MedChemExpress	ARL67156 trisodium hydrate	>98%	
R&D Systems	ARL 67156 trisodium salt	>98%[3]	
BioCrick	ARL 67156 trisodium salt	>98%[4]	
MedKoo Biosciences	ARL-67156 trisodium salt hydrate	>98%	
APEXBIO	ARL 67156 trisodium salt	>98%	
Gentaur	ARL67156 (trisodium hydrate)	99.0%[5]	

# **Mechanism of Action and Specificity**

ARL67156 is an ATP analog that competitively inhibits the activity of specific ectonucleotidases responsible for the breakdown of extracellular nucleotides. This inhibition leads to an accumulation of ATP and ADP in the extracellular space, thereby enhancing the activation of P2 purinergic receptors.

The inhibitory activity of ARL67156 is not uniform across all ectonucleotidases. It is a potent inhibitor of NTPDase1 (CD39) and NTPDase3, as well as NPP1. However, it is a weak inhibitor of NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[6] This selectivity is a key consideration in experimental design.

Table 2: Inhibitory Activity of ARL67156 Trisodium Hydrate

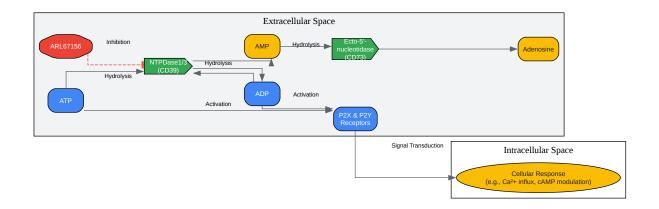


Target Enzyme	Species	Inhibition Constant (Ki)	pIC50
NTPDase1 (CD39)	Human	11 ± 3 μM[6]	-
NTPDase3	Human	18 ± 4 μM[6]	-
NPP1	Human	12 ± 3 μM[6]	-
Ecto-ATPase	Human Blood	-	4.62[1][5]
Ecto-ATPase	Rat Vas Deferens	-	5.1[1][5]

Note: Ki and pIC50 values can vary depending on the experimental conditions.

# **Signaling Pathway**

The primary effect of ARL67156 is the potentiation of purinergic signaling by preventing the degradation of ATP and ADP. This leads to enhanced activation of P2X and P2Y receptors, which are involved in a wide array of physiological processes.





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Figure 1. Inhibition of ATP/ADP hydrolysis by ARL67156.

# Experimental Protocols In Vitro Ectonucleotidase Activity Assay (Malachite Green Assay)

This protocol describes a method to measure the inhibitory effect of ARL67156 on ectonucleotidase activity by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of ATP.

#### Materials:

- ARL67156 trisodium hydrate
- Source of ectonucleotidase (e.g., cell lysate, purified enzyme)
- ATP (substrate)
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl<sup>2</sup>
- Malachite Green Reagent
- 96-well microplate
- Microplate reader

#### Protocol:

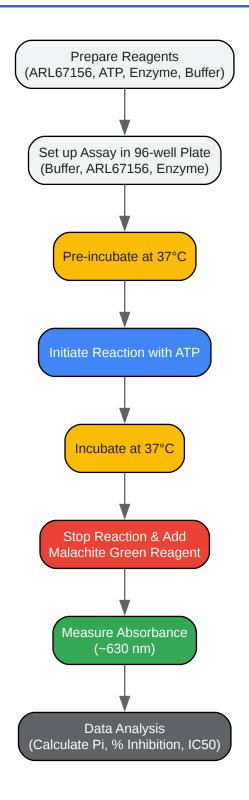
- Prepare Reagents:
  - Dissolve ARL67156 in the assay buffer to create a stock solution (e.g., 10 mM). Prepare serial dilutions to obtain the desired final concentrations.
  - Prepare an ATP stock solution (e.g., 10 mM) in the assay buffer.
  - Prepare the Malachite Green reagent according to the manufacturer's instructions.



## Assay Setup:

- In a 96-well plate, add the following to each well:
  - Assay Buffer
  - ARL67156 solution at various concentrations (or vehicle control)
  - Enzyme source (e.g., 10-50 μg of cell lysate protein)
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate Reaction:
  - Start the enzymatic reaction by adding ATP to a final concentration of 1 mM.
  - Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear phosphate release.
- · Stop Reaction and Detect Phosphate:
  - Stop the reaction by adding the Malachite Green reagent as per the manufacturer's protocol. This reagent is typically acidic and will denature the enzyme.
  - Allow color to develop for 15-30 minutes at room temperature.
- Measure Absorbance:
  - Read the absorbance at the appropriate wavelength (typically ~620-650 nm) using a microplate reader.
- Data Analysis:
  - Create a standard curve using known concentrations of phosphate.
  - Calculate the amount of Pi released in each well.
  - Determine the percent inhibition of ectonucleotidase activity for each concentration of ARL67156 and calculate the IC50 value.





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Figure 2. Workflow for Malachite Green Assay.

# **Extracellular ATP Release Assay (Luciferase-Based)**

## Methodological & Application





This protocol measures the accumulation of extracellular ATP from cultured cells in the presence of ARL67156, using a luciferase-based ATP detection reagent.

#### Materials:

- ARL67156 trisodium hydrate
- Cultured cells of interest
- · Cell culture medium
- Luciferase-based ATP detection kit (e.g., Promega RealTime-Glo™ Extracellular ATP Assay)
- White, opaque 96-well cell culture plates
- Luminometer

#### Protocol:

- · Cell Seeding:
  - Seed cells in a white, opaque 96-well plate at a density appropriate for your cell type and allow them to adhere and grow overnight.
- · Prepare Reagents:
  - $\circ~$  Dissolve ARL67156 in cell culture medium to the desired final concentration (e.g., 100  $\,$   $\mu\text{M}).$
  - Prepare the ATP detection reagent according to the manufacturer's instructions.
- Treatment and Assay:
  - Remove the old medium from the cells and replace it with fresh medium containing either
    ARL67156 or a vehicle control.
  - Add the ATP detection reagent to the wells.

## Methodological & Application



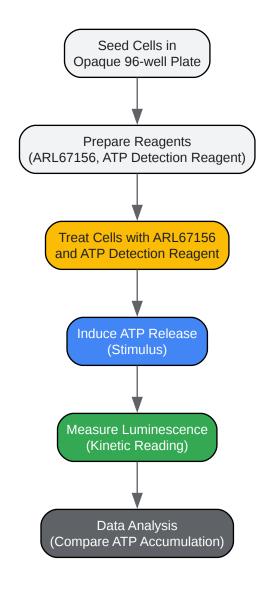


 Induce ATP release using a stimulus relevant to your experimental system (e.g., mechanical stress, agonist stimulation, hypotonic solution). A control group without stimulus should be included.

### • Measure Luminescence:

- Immediately measure the luminescence at various time points using a luminometer. The kinetic measurement will show the real-time accumulation of extracellular ATP.
- Data Analysis:
  - Plot the luminescence signal over time for each condition.
  - Compare the ATP accumulation in the presence and absence of ARL67156 to determine the effect of ectonucleotidase inhibition on extracellular ATP levels.





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